1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a novel fused [, , ]triazolo [4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidine derivative. [] These types of compounds have gained significant attention in scientific research due to their potential as anti-cancer agents, specifically targeting the epidermal growth factor receptor (EGFR). []
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a complex organic compound with significant potential in pharmaceutical research. The compound is characterized by its intricate molecular structure, which includes a triazole-pyrimidine moiety and a piperazine group. Its molecular formula is with a molecular weight of approximately 419.5 g/mol .
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone belongs to the class of heterocyclic compounds, specifically within the categories of triazoles and pyrimidines. These compounds are known for their biological activity and potential therapeutic applications.
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone typically involves multi-step organic synthesis techniques. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone features several functional groups that contribute to its biological activity:
The compound's structural complexity allows for multiple interactions with biological targets.
Key structural data includes:
InChI=1S/C23H29N7O/c30-19(14-17-6-4-5-7-17)27-10-12-28(13-11-27)21-20-22(24-16-23-21)29(26-25-20)15-18-8-2-1-3-9-18/h1-3,8-9,16-17H,4-7,10-15H2
.The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound require specific conditions to avoid decomposition or unwanted side reactions. Monitoring reaction progress via chromatography is recommended.
The mechanism of action for 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone primarily involves its interaction with CDK2.
It has been noted that similar compounds inhibit CDK2 activity, which plays a crucial role in regulating the cell cycle from G1 phase to S phase.
By inhibiting CDK2, this compound can disrupt cell cycle progression, potentially leading to cytotoxic effects on cancer cells.
Inhibition of CDK2 affects downstream signaling pathways involved in cell proliferation and survival.
While specific physical properties like density or boiling point are not readily available for this compound, it is known that similar compounds exhibit varied solubility profiles depending on their structure.
The chemical stability and reactivity depend on the functional groups present. The presence of nitrogen-rich heterocycles typically enhances reactivity towards electrophiles.
This compound has significant implications in medicinal chemistry and pharmacology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: